molecular formula C21H19FN6O2 B2588427 N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide CAS No. 1251620-95-7

N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide

Cat. No.: B2588427
CAS No.: 1251620-95-7
M. Wt: 406.421
InChI Key: QCAKNJKWAANUSV-UHFFFAOYSA-N
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Description

N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide is a triazolopyrimidine derivative featuring a 1,2,4-triazolo[4,3-a]pyrimidinone core. Key structural attributes include:

  • A 4-fluorophenylamino substituent at position 7 of the pyrimidine ring.
  • N-ethyl-N-phenylacetamide side chain at position 2 of the triazole ring.

Analytical characterization via 1H NMR, IR, and mass spectrometry is standard for such compounds, as seen in similar syntheses .

Properties

IUPAC Name

N-ethyl-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-2-26(17-6-4-3-5-7-17)19(29)14-28-21(30)27-13-12-18(24-20(27)25-28)23-16-10-8-15(22)9-11-16/h3-13H,2,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAKNJKWAANUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()

Parameter Target Compound Similar Compound ()
Core Structure 1,2,4-Triazolo[4,3-a]pyrimidinone 1,2,4-Triazolo[4,3-c]pyrimidinone
Position 5/7 7-[(4-fluorophenyl)amino] 5-[(4-fluorophenyl)amino], 7-methyl
Acetamide Substituent N-ethyl-N-phenyl N-(2,5-dimethylphenyl)
Molecular Weight Not explicitly provided; estimated ~420–450 g/mol 420.448 g/mol

Key Differences :

  • Substituent Placement: The fluorophenylamino group at position 7 (target) vs. position 5 (similar compound) may influence electronic distribution and steric interactions.
  • Acetamide Side Chain : The N-ethyl-N-phenyl group (target) vs. N-(2,5-dimethylphenyl) (similar compound) impacts lipophilicity and metabolic stability .

Analytical Characterization

NMR Spectral Comparisons ()

  • Triazolopyrimidine Core : Protons in the triazole and pyrimidine rings exhibit distinct chemical shifts based on substituent placement. For example, the 3-oxo group in both compounds would deshield adjacent protons, but shifts in regions A (positions 39–44) and B (positions 29–36) (as per ) could differentiate substituent effects .
  • Fluorophenyl Group : The para-fluoro substituent in both compounds would produce a characteristic 1H NMR singlet near δ 7.2–7.5 ppm, but methyl or ethyl groups in acetamide side chains alter nearby proton environments .

Mass Spectrometry ()

  • Fragmentation Patterns : Molecular networking () would cluster the target compound with other triazolopyrimidines due to shared parent ion fragments (e.g., triazole-pyrimidine core). However, the acetamide side chain and fluorophenyl group would generate unique daughter ions, yielding a cosine score <1 compared to simpler analogs like flumetsulam () .

Biological Activity

N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H22F N5O2
  • Molecular Weight : 399.4 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through interactions with various biological targets. The presence of the fluorophenyl group may also contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study examining various triazole compounds, derivatives similar to the target compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL . The structural characteristics of triazoles are crucial for their interaction with bacterial enzymes, which could be extrapolated to predict similar behavior for this compound.

Anticancer Activity

The triazolo-pyrimidine scaffold has been associated with anticancer properties. A review highlighted that compounds containing this scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . The specific mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests that this compound may possess similar anti-inflammatory effects through modulation of immune responses .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interacting with enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors involved in inflammatory processes.
  • Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.

Study 1: Antibacterial Efficacy

A recent study evaluated a series of triazole compounds for their antibacterial efficacy against multi-drug resistant strains. Among these compounds, those structurally related to this compound showed promising results with MIC values indicating strong activity against resistant strains .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that several triazole derivatives exhibited potent cytotoxicity against various cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit tumor growth in xenograft models. The results indicated that modifications on the triazole ring significantly influenced the anticancer activity .

Q & A

Q. How can discrepancies in enzymatic inhibition assays (e.g., IC₅₀ variability) be addressed?

  • Troubleshooting Steps :
  • Enzyme Source : Use recombinant proteins from the same vendor (e.g., Sigma vs. Thermo Fisher) to eliminate isoform variability .
  • ATP Concentration : Standardize ATP levels (e.g., 1 mM) in kinase assays to control for competition artifacts .
  • Data Normalization : Express inhibition as % activity relative to vehicle controls, not absolute absorbance values .

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